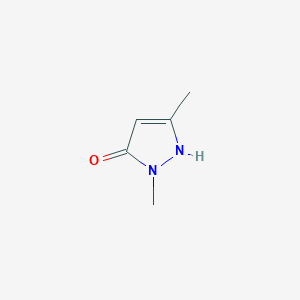

1,3-dimethyl-1H-pyrazol-5-ol

説明

1,3-dimethyl-1H-pyrazol-5-ol is a solid substance . It is used as an intermediate in the synthesis of the acaricide, fenpyroximate . It is also used in the synthesis of herbicides .

Synthesis Analysis

The synthesis of 1,3-dimethyl-1H-pyrazol-5-ol involves the reaction of 198.0g (4.0mol) of hydrazine hydrate (93% purity) with 530.0g (4.0mol) of ethyl acetoacetate (98% purity) in a mixture of 100mL of ethanol . The reaction is refluxed for 1 hour, after which the ethanol is removed and the product is dried to yield 440.0g of the product, with a crude yield of 98.2% .Molecular Structure Analysis

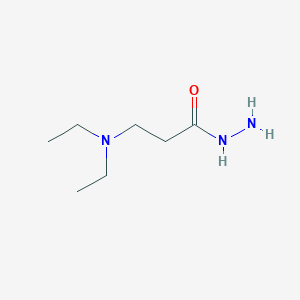

The molecular formula of 1,3-dimethyl-1H-pyrazol-5-ol is C5H8N2O . It has an average mass of 112.130 Da and a monoisotopic mass of 112.063660 Da .Chemical Reactions Analysis

1,3-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions. For instance, it can react with primary amines, leading to the formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis

1,3-dimethyl-1H-pyrazol-5-ol is a solid at room temperature . It has a melting point of 116-117°C . It is insoluble in water but soluble in solvents like ethanol and methanol .科学的研究の応用

Agriculture and Pesticides

1,3-Dimethyl-1H-pyrazol-5-ol serves as an essential intermediate in the synthesis of acaricides (pesticides targeting mites). Specifically, it plays a crucial role in the production of fenpyroximate , a widely used acaricide. Fenpyroximate effectively controls mite infestations in crops, thereby enhancing agricultural productivity and yield .

Pharmaceuticals and Drug Development

a. Antimalarial Activity: Research has explored the antimalarial potential of 1,3-dimethyl-1H-pyrazol-5-ol derivatives. These compounds exhibit promising activity against malaria parasites. Their unique chemical structure makes them attractive candidates for further drug development .

b. Anti-Inflammatory Properties: 1,3-Dimethyl-1H-pyrazol-5-ol derivatives have demonstrated anti-inflammatory effects. These molecules could serve as leads for designing novel anti-inflammatory drugs, potentially alleviating conditions such as arthritis and other inflammatory disorders .

c. Antioxidant Activity: Studies suggest that 1,3-dimethyl-1H-pyrazol-5-ol possesses antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases. Researchers continue to explore its potential applications in health and wellness .

d. Antibacterial and Antifungal Effects: The compound exhibits antibacterial and antifungal activities. It may contribute to the development of new antimicrobial agents, addressing the growing challenge of drug-resistant pathogens .

e. Antiviral Potential: While more research is needed, 1,3-dimethyl-1H-pyrazol-5-ol derivatives have shown promise as antiviral agents. Their mechanism of action warrants further investigation for potential use against viral infections .

Chemical Synthesis and Intermediates

1,3-Dimethyl-1H-pyrazol-5-ol serves as a valuable intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it useful for creating diverse molecules in the pharmaceutical, agrochemical, and fine chemical industries .

Safety and Handling

The compound is a solid material with a melting point of 116–117°C. It is insoluble in water but dissolves in ethanol and methanol. Proper storage conditions involve sealing it in a dry environment at room temperature .

作用機序

Target of Action

1,3-Dimethyl-1H-pyrazol-5-ol is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for widespread tropical diseases affecting millions of people worldwide .

Mode of Action

It is known that pyrazole derivatives exhibit potent antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound . This suggests that 1,3-dimethyl-1H-pyrazol-5-ol may interact with similar targets, leading to the death of the parasites.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that it interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .

Result of Action

The result of the action of 1,3-dimethyl-1H-pyrazol-5-ol is the inhibition of the growth and multiplication of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of the diseases and aids in the recovery of the infected individuals.

Safety and Hazards

特性

IUPAC Name |

2,5-dimethyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPVQFCUIAKFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377598 | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-1H-pyrazol-5-ol | |

CAS RN |

5203-77-0 | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)

![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)

![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B3025218.png)